molecular formula C19H25N B15130435 4-phenyl-N-(2-phenylethyl)pentan-1-amine

4-phenyl-N-(2-phenylethyl)pentan-1-amine

Cat. No.: B15130435
M. Wt: 267.4 g/mol
InChI Key: UYPRSPQKJJWZME-UHFFFAOYSA-N
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Description

4-Phenyl-N-(2-phenylethyl)pentan-1-amine is a secondary amine characterized by a pentan-1-amine backbone with a phenyl group at the 4th carbon and a 2-phenylethyl substituent on the nitrogen atom. Its molecular formula is C19H23N, with a molecular weight of 265.4 g/mol. The phenylethyl and phenyl groups enhance lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

4-phenyl-N-(2-phenylethyl)pentan-1-amine

InChI

InChI=1S/C19H25N/c1-17(19-12-6-3-7-13-19)9-8-15-20-16-14-18-10-4-2-5-11-18/h2-7,10-13,17,20H,8-9,14-16H2,1H3

InChI Key

UYPRSPQKJJWZME-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNCCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)pentan-1-amine typically involves the reaction of a phenyl-substituted pentan-1-amine with a phenylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert solvent, such as tetrahydrofuran or dimethylformamide, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-phenyl-N-(2-phenylethyl)pentan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylethyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pentan-1-amine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-phenyl-N-(2-phenylethyl)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine receptors and neurotransmitter analogs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylethyl)pentan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenyl-1-(2-phenylethyl)piperidin-4-amine

  • Structure : Features a piperidine ring instead of a linear pentan chain, with a phenyl group on the piperidine nitrogen and a 2-phenylethyl substituent.
  • Molecular Formula : C19H24N2 (MW: 280.4 g/mol).
  • The additional nitrogen in the piperidine ring increases polarity, which may reduce lipophilicity relative to 4-phenyl-N-(2-phenylethyl)pentan-1-amine.
  • Applications : Used as a reference standard in forensic analysis of psychoactive substances .

N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine

  • Structure : Contains a pentan chain with a methoxy and methyl group at the 4th position, along with two benzyl groups on the nitrogen.
  • Synthesis : Requires harsh conditions (KH/MeI), indicating higher steric hindrance and reactivity compared to the target compound .
  • The absence of a phenylethyl group may limit aromatic stacking interactions in biological systems.

1-[4-(2-Methylpropyl)phenyl]pentan-1-amine

  • Structure : A primary amine with a branched isobutyl group on the phenyl ring.
  • Molecular Formula : C15H25N (MW: 219.4 g/mol).
  • Key Differences :
    • The branched alkyl chain may improve metabolic stability but reduce binding specificity compared to the target compound’s linear substituents.
    • Lower molecular weight suggests higher volatility and faster clearance .

Pentan-1-amine

  • Structure : A simple primary amine without aromatic substituents.
  • Key Differences :
    • Lacks aromatic groups, resulting in significantly lower lipophilicity and weaker interactions with hydrophobic targets.
    • Demonstrated utility in enzymatic studies (e.g., interactions with NAD+/NADP+), highlighting the contrasting biochemical roles of aliphatic vs. aromatic amines .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
4-Phenyl-N-(2-phenylethyl)pentan-1-amine C19H23N 265.4 Linear pentan, 4-phenyl, N-phenylethyl Medicinal chemistry intermediate
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine C19H24N2 280.4 Piperidine ring, N-phenyl Psychoactive substance reference
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine C21H29NO 311.5 Methoxy, methyl, dibenzyl Specialty chemical synthesis
1-[4-(2-Methylpropyl)phenyl]pentan-1-amine C15H25N 219.4 Branched alkyl, primary amine Agrochemical intermediate
Pentan-1-amine C5H13N 87.2 Simple aliphatic primary amine Biochemical studies

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The linear pentan chain in 4-phenyl-N-(2-phenylethyl)pentan-1-amine offers conformational flexibility, which may enhance adaptability in binding to diverse targets compared to cyclic analogs like N-phenyl-1-(2-phenylethyl)piperidin-4-amine .
  • Synthetic Challenges : Compared to N,N-dibenzyl derivatives, the target compound’s synthesis may involve milder conditions due to the absence of sterically demanding groups .

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